
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is a chemical compound known for its unique structure, which includes a benzene ring substituted with dimethyl and trimethylcyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced separation techniques to isolate the final product efficiently .
化学反応の分析
Types of Reactions
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically used to modify the aromatic ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The trimethylcyclohexyl group can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
類似化合物との比較
Similar Compounds
1,2-Dimethylbenzene: Lacks the cyclohexyl group, making it less sterically hindered.
1,3,4-Trimethylcyclohexane: Does not have the aromatic benzene ring, affecting its reactivity.
1,2,4-Trimethylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is unique due to the combination of its aromatic benzene ring and the bulky trimethylcyclohexyl group.
特性
CAS番号 |
922512-02-5 |
|---|---|
分子式 |
C17H26 |
分子量 |
230.4 g/mol |
IUPAC名 |
1,2-dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-6-7-16(10-14(12)3)17(5)9-8-13(2)15(4)11-17/h6-7,10,13,15H,8-9,11H2,1-5H3 |
InChIキー |
KXXSFITYLWXPPY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)(C)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


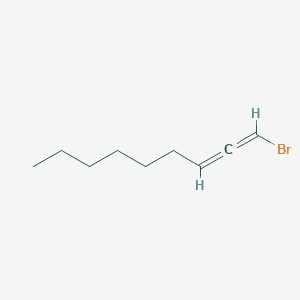
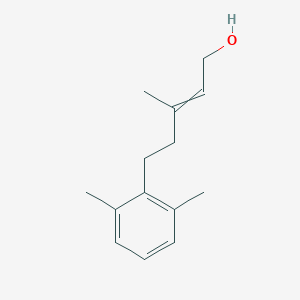
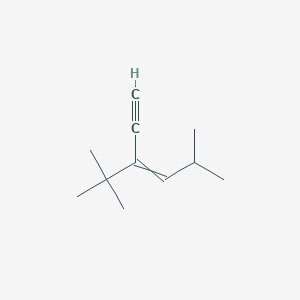

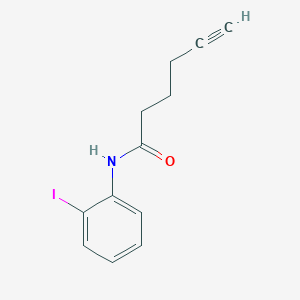

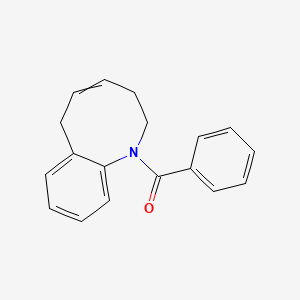
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
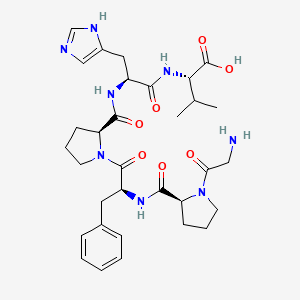

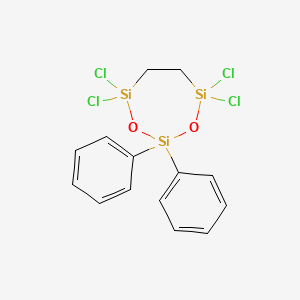
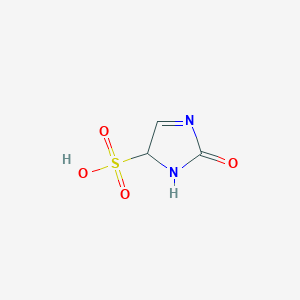
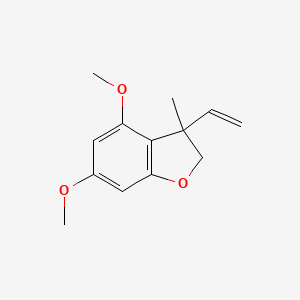
![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
